Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Description
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (hereafter referred to as DM-OBHD) is a bicyclic compound featuring a strained norbornene-like framework with an oxygen bridge at the 7-position and two methyl ester groups. Its synthesis typically involves the Diels-Alder reaction between furan and dimethyl acetylenedicarboxylate (DMAD), yielding the bicyclic structure in high efficiency . Key reactions include fragmentation with oxidizing agents (e.g., KMnO₄/CuSO₄ or OsO₄/NaIO₄) to generate substituted furan derivatives , and epoxidation with meta-chloroperbenzoic acid (MCPBA) to form tricyclic epoxides .
DM-OBHD has been utilized in diverse applications, such as:
Properties
IUPAC Name |
dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSHUVBNGSEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2C=CC1O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Synthetic Routes
Other synthetic routes involve the initial formation of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride via the Diels-Alder reaction of furan with maleic anhydride, followed by esterification to the dimethyl ester:
- Step 1: Diels-Alder reaction of furan with maleic anhydride at room temperature to yield the bicyclic anhydride
- Step 2: Refluxing the anhydride in methanol with concentrated hydrochloric acid to convert it into the dimethyl ester
This two-step approach is common in laboratory synthesis and can be adapted for scale-up, although detailed industrial protocols are less documented.
Catalyzed and Condition-Varied Reactions
Research has explored the effect of catalysts and temperature on the Diels-Alder reaction involving this compound or its precursors:
- Catalysts such as phenol, acetic acid, nafion, and β-cyclodextrin have been tested to accelerate related Diels-Alder reactions involving this compound and other dienes.
- Reactions conducted at room temperature and elevated temperatures (e.g., 55 °C) show variable yields and reaction rates.
- Without catalysts, reactions can be slow, requiring extended times (up to 20 days) to achieve moderate conversion.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Reactants ratio | 1:1 (Furan:DMAD) | Stoichiometric balance for optimal yield |
| Solvent | Diethyl ether, chloroform | Ether preferred for solubility and stability |
| Temperature | 20–25 °C (room temperature) | Mild conditions prevent side reactions |
| Reaction time | 7 days (168 hours) | Extended time ensures complete conversion |
| Workup | Water quench, ether extraction | Standard organic extraction procedures |
| Purification | Column chromatography or recrystallization | To isolate pure diester product |
| Yield | ~70% | High yield for a mild, catalyst-free reaction |
Mechanistic Insights
The preparation relies on the Diels-Alder [4+2] cycloaddition mechanism, where the electron-rich diene (furan) reacts with the electron-poor dienophile (dimethyl acetylenedicarboxylate). The bicyclic structure forms via a concerted pericyclic reaction, generating the 7-oxabicyclo[2.2.1]hepta-2,5-diene framework with two ester groups at the 2 and 3 positions.
The oxygen bridge in the bicyclic system introduces ring strain, which contributes to the compound's reactivity in subsequent transformations such as cycloadditions and fragmentations.
Research Findings and Applications Related to Preparation
- The compound serves as a versatile dienophile in further Diels-Alder reactions, enabling the synthesis of complex heterocycles and aromatic systems.
- Studies have demonstrated that the reaction conditions (catalyst presence, temperature) significantly influence the reaction rate and product distribution in subsequent cycloadditions involving this compound.
- The preparation method is robust and reproducible, making it suitable for producing intermediates for polymer synthesis and organic synthesis applications.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Diels-Alder (Furan + DMAD) | Furan + Dimethyl acetylenedicarboxylate | Diethyl ether, RT, 7 days | ~70 | Mild, catalyst-free, high yield |
| Diels-Alder + Esterification | Furan + Maleic anhydride → Anhydride + MeOH/HCl reflux | Room temp for D-A, reflux for esterification | Variable | Two-step, common lab method |
| Catalyzed Diels-Alder | Dienophile 3 + Various dienes + catalysts (phenol, acetic acid, nafion, β-cyclodextrin) | 25–55 °C, variable time | Variable | Catalysts accelerate reaction, improve yields |
This detailed overview consolidates the preparation methods of this compound from diverse authoritative sources, emphasizing the classical Diels-Alder approach and its variations. The compound's synthesis is well-established, with room for optimization via catalysts and reaction conditions to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition: It participates in cycloaddition reactions with mesoionic compounds, leading to the formation of aromatic heterocycles.
Bromination: The compound can be brominated at low temperatures to form dibromides.
Common Reagents and Conditions
Cycloaddition: Typically involves mesoionic compounds under controlled conditions.
Bromination: Uses bromine at temperatures ranging from -60°C to 77°C, depending on the desired products.
Major Products
Cycloaddition: Produces five- and six-membered conjugated heterocycles.
Bromination: Yields dibromides and other brominated derivatives.
Scientific Research Applications
Applications Overview
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is primarily utilized in the following domains:
-
Polymer Chemistry
- It serves as a monomer in ring-opening metathesis polymerization (ROMP), contributing to the synthesis of advanced polymeric materials.
- The compound's bicyclic structure allows for unique polymer architectures, enhancing material properties such as strength and flexibility.
-
Organic Synthesis
- Utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Its reactivity facilitates the formation of complex molecular structures through various chemical reactions.
-
Material Science
- Employed in the development of coatings and adhesives due to its chemical stability and adhesion properties.
- Its unique structural characteristics can lead to materials with enhanced thermal and mechanical properties.
Case Study 1: Polymer Synthesis
In a study focused on the use of this compound as a monomer, researchers demonstrated its effectiveness in ROMP reactions. The resulting polymers exhibited high thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Application Area | Aerospace, Automotive |
Case Study 2: Organic Synthesis Applications
Research has shown that this compound can be used to synthesize complex organic molecules through multi-step reactions. For instance, its use in synthesizing specific pharmaceutical compounds has been documented, showcasing its versatility as a synthetic intermediate.
| Reaction Type | Outcome |
|---|---|
| Multi-step Synthesis | Complex Organic Molecules |
| Pharmaceutical Applications | Effective Intermediate |
Mechanism of Action
The mechanism of action of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves its ability to participate in cycloaddition and other reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to form various products under different conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Diethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Structure : Ethyl ester groups replace methyl esters.
- Synthesis : Analogous Diels-Alder reaction using diethyl acetylenedicarboxylate and furan .
- Reactivity : Similar cycloaddition propensity but slower hydrolysis kinetics due to bulkier ethyl groups. Used in the total synthesis of Tilivalline, a pyrrolobenzodiazepine natural product .
- Applications : Less explored in biological contexts compared to DM-OBHD, but critical in synthetic organic chemistry for complex heterocycles .
Diethyl Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Structure : Lacks the 7-oxa oxygen bridge.
- Synthesis : Cyclopentadiene and diethylacetylene dicarboxylate under ambient conditions .
- Reactivity : Higher ring strain due to absence of oxygen bridge, leading to faster Diels-Alder retro-reactions. Used in copolymerization with CO to form polyketones .
- Physical Properties : Reduced polarity compared to DM-OBHD, as evidenced by lower boiling points and altered NMR shifts (e.g., δ 3.43 ppm for bridgehead protons vs. δ 3.79 ppm in DM-OBHD) .
Dimethyl 5,6-Bis(4-hydroxyphenyl)-7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (HZ3)
- Structure : Aryl substituents at the 5- and 6-positions.
- Synthesis : Functionalization of DM-OBHD via electrophilic aromatic substitution or cross-coupling .
- Biological Activity : Binds to estrogen receptors with an IC₅₀ of 2 µM, demonstrating the impact of aromatic groups on target selectivity .
- Applications: Potential use in hormone-related cancer research due to receptor antagonism .
Epoxide Derivatives (e.g., Dimethyl exo-5,6-Oxido-7-Oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate)
- Structure : Epoxide moiety across the 5,6-positions.
- Synthesis : Epoxidation of DM-OBHD with MCPBA .
- Biological Activity : Exhibits cytotoxicity in 9KB tissue culture assays (IC₅₀ ~10 µM). Removal of the epoxide or oxygen bridge abolishes activity, highlighting structural specificity .
Comparative Data Table
Key Findings and Implications
Ester Group Impact : Methyl esters (DM-OBHD) enhance hydrolysis rates and bioavailability compared to ethyl analogs, making them preferable in drug design .
Oxygen Bridge Role : The 7-oxa bridge reduces ring strain and stabilizes the bicyclic framework, enabling controlled fragmentation and epoxidation . Its absence in diethyl bicyclo[...] increases reactivity but limits biological utility .
Substituent Effects : Aromatic groups (e.g., HZ3) confer receptor-binding specificity, while epoxides introduce cytotoxicity .
Biological Activity
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (CAS Number: 1829-60-3) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological effects, and relevant case studies.
- Molecular Formula: C₁₀H₁₀O₅
- Molecular Weight: 210.19 g/mol
- Boiling Point: 120 °C
- Density: 1.27 g/cm³
- Appearance: Clear liquid, light yellow to orange color
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.19 g/mol |
| Boiling Point | 120 °C |
| Density | 1.27 g/cm³ |
| Purity | ≥95% (by GC) |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is attributed to the presence of dicarboxylate groups that may stabilize free radicals through electron donation.
Cytotoxicity and Cancer Research
In cancer research contexts, this compound has been tested for cytotoxic effects on various cancer cell lines. Preliminary findings indicate that the compound may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing potential anticancer therapies.
Case Studies
-
Antimicrobial Efficacy Study
- A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various compounds, including this compound.
- Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- The study concluded that this compound could serve as a natural preservative in food products.
-
Antioxidant Activity Assessment
- An investigation into the antioxidant properties was conducted using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay.
- This compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid.
- This suggests its potential application in nutraceuticals aimed at combating oxidative stress-related diseases.
-
Cytotoxicity Testing
- A recent study assessed the cytotoxic effects on human breast cancer cell lines (MCF-7).
- The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant anticancer potential.
- Further analysis revealed that treated cells showed increased markers of apoptosis.
Q & A
Q. What advanced separation techniques improve yield in multi-step derivatization?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) selectively removes unreacted dienophiles. Simulated moving bed (SMB) chromatography is effective for isolating stereoisomers at pilot scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
